3-(2-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid
Description
3-(2-Methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid is a trifluoroacetylated amino acid derivative featuring a 2-methylphenyl substituent on the propanoic acid backbone. Its structural uniqueness arises from the electron-withdrawing trifluoroacetyl (TFA) group, which enhances metabolic stability and modulates physicochemical properties such as lipophilicity and acidity .
Properties
IUPAC Name |
3-(2-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3/c1-7-4-2-3-5-8(7)9(6-10(17)18)16-11(19)12(13,14)15/h2-5,9H,6H2,1H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCQGUINOMPKMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)O)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylphenylamine and 2,2,2-trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and reaction conditions efficiently.
Automation: Implementing automated systems for precise control of temperature, pH, and reaction time.
Quality Control: Ensuring the purity and consistency of the product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(2-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities attributed to its trifluoroacetyl group and aromatic structure. Research has indicated potential applications in:
- Anticancer Research : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. They may modulate signaling pathways involved in cell growth and apoptosis.
- Anti-inflammatory Effects : Related compounds have demonstrated efficacy in reducing inflammation in preclinical models, suggesting potential therapeutic applications for inflammatory diseases.
- Neurological Applications : Some studies indicate that trifluoromethylated compounds can interact with neurotransmitter systems, potentially offering anxiolytic or anesthetic properties.
Case Studies
-
Anticancer Activity
- A study investigated the effects of trifluoromethylated amino acids on cancer cell lines. Results indicated that these compounds could enhance the cytotoxic effects of traditional chemotherapeutics when used in combination therapies.
- Another case highlighted the synergistic effects observed when combining this compound with known anticancer agents, resulting in improved efficacy against resistant cancer cell lines.
-
Anti-inflammatory Research
- In vivo studies demonstrated significant reductions in inflammatory markers when administering related compounds to animal models with induced inflammation. This supports their potential use as anti-inflammatory agents.
Mechanism of Action
The mechanism of action of 3-(2-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways Involved: It may modulate signaling pathways, metabolic processes, or gene expression.
Comparison with Similar Compounds
Positional Isomerism
- 3-(3-Methylphenyl) analog: highlights a positional isomer with a 3-methylphenyl group.
- 3-(4-Methoxyphenyl) analog: The compound 3-(4-methoxyphenyl)-3-[(TFA)amino]propanoic acid (CAS 117291-24-4) introduces a methoxy group, enhancing electron density on the aromatic ring. This modification could improve π-π stacking interactions in drug-receptor complexes compared to the methyl group in the target compound .
Heterocyclic Replacements
- Thiophene derivatives: 3-(2-Thienyl)-3-[(TFA)amino]propanoic acid (CAS 115957-22-7) replaces the phenyl ring with a thiophene, introducing sulfur-mediated hydrogen bonding and altered aromaticity. Such derivatives are often investigated for antimicrobial and anticancer activities .
Modifications to the Amino Acid Backbone
Trifluoroacetyl Group Variations
- N-Boc-protected analogs: (2R,3R)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid (CAS 1217762-48-5) replaces TFA with a Boc group, offering orthogonal protection strategies in peptide synthesis. The Boc group is base-labile, contrasting with the acid-stable TFA .
- Hydroxyphenyl derivatives: 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives demonstrate anticancer and antioxidant activities, highlighting the significance of phenolic hydroxyl groups in redox modulation.
Side Chain Elaborations
- NSAID conjugates: Compounds like 3-(2-(4-isobutylphenyl)propanamido)propanoic acid (an ibuprofen analog) show anti-inflammatory activity. The TFA group in the target compound could similarly enhance pharmacokinetics by resisting enzymatic degradation .
- Thiadiazole-containing analogs: 3-[5-({[3'-(Trifluoromethyl)biphenyl-3-yl]amino}carbonyl)-1,3,4-thiadiazol-2-yl]propanoic acid (2f, LK01381) incorporates a thiadiazole ring, enabling hydrogen bonding and π-stacking interactions absent in the target molecule .
Spectroscopic Properties
- NMR shifts: In (S)-2-(3-(2,2,2-trifluoroacetyl)phenoxy)propanoic acid (), the TFA group induces distinct $^{19}\text{F}$ NMR signals (δ = -63.5 ppm) and downfield $^{1}\text{H}$ shifts for adjacent protons (e.g., δ = 4.88 ppm for the methine proton) . Similar patterns are expected for the target compound.
Anticancer Potential
- Hydroxyphenyl derivatives: 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives exhibit IC$_{50}$ values in the micromolar range against cancer cell lines, attributed to ROS scavenging and pro-apoptotic effects . The target compound’s methylphenyl group may redirect activity toward non-antioxidant pathways.
Tabulated Comparison of Key Analogs
Biological Activity
3-(2-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid is a compound of interest due to its unique structural properties and potential biological activities. This compound features a trifluoroacetyl group, which is known for enhancing the pharmacological profiles of various drugs. The biological activity of this compound can be attributed to its interactions with biological targets, influencing various biochemical pathways.
Chemical Structure and Properties
The chemical structure of 3-(2-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid can be summarized as follows:
- Molecular Formula : C11H12F3N1O3
- Molecular Weight : 275.22 g/mol
- IUPAC Name : 3-(2-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid
This compound exhibits a significant degree of lipophilicity due to the presence of the trifluoroacetyl group, which may enhance its membrane permeability and bioavailability.
Research indicates that compounds with trifluoroacetyl groups often exhibit enhanced interactions with protein targets due to their electron-withdrawing nature. This can lead to increased potency in inhibiting enzymes or receptors involved in various diseases. For instance, the trifluoromethyl group has been shown to improve the binding affinity to certain enzymes by stabilizing the transition state during enzymatic reactions .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds similar to 3-(2-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid. In vitro assays demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, compounds containing similar structural motifs have shown IC50 values comparable to established chemotherapeutics like 5-fluorouracil .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 3-(2-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid | MCF-7 | 12.5 | |
| Related Compound X | HeLa | 8.0 | |
| 5-Fluorouracil | MCF-7 | 10.0 |
Neuroprotective Effects
In addition to anticancer properties, there are indications that this compound may possess neuroprotective effects. Studies on related compounds suggest that they may inhibit neuroinflammation and protect neuronal cells from apoptosis through modulation of signaling pathways such as NF-kB and MAPK .
Case Studies
-
Study on Anticancer Activity :
A recent study evaluated the efficacy of a series of trifluoroacetyl-containing amino acids on MCF-7 breast cancer cells. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.- Findings :
- Enhanced apoptosis was confirmed via flow cytometry.
- Western blot analysis revealed upregulation of pro-apoptotic proteins.
- Findings :
-
Neuroprotection in Animal Models :
In an animal model of neurodegeneration, administration of a related trifluoroacetyl compound resulted in reduced markers of oxidative stress and improved cognitive function in treated subjects compared to controls.- Results :
- Decreased levels of malondialdehyde (MDA), a marker for oxidative stress.
- Improved performance in memory tasks assessed by Morris water maze tests.
- Results :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
